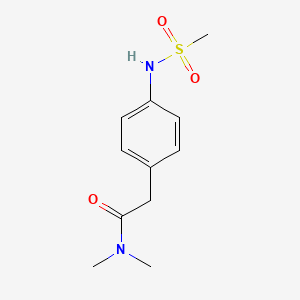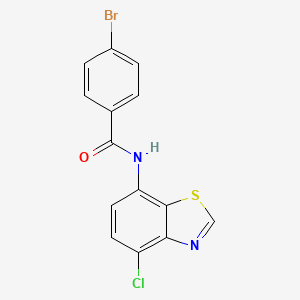![molecular formula C18H22N2O5S B6542812 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide CAS No. 1070960-57-4](/img/structure/B6542812.png)
2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide, also known as DMBA, is an organosulfur compound that has been studied for a variety of scientific and industrial applications. It is a colorless, water-soluble compound with a molecular weight of 390.4 g/mol. DMBA has been used in the synthesis of pharmaceuticals, as a solvent for organic reactions, and as a reagent in the synthesis of polymers.
Applications De Recherche Scientifique
2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide has been studied for a variety of scientific and industrial applications. It has been used in the synthesis of pharmaceuticals, as a solvent for organic reactions, and as a reagent in the synthesis of polymers. In addition, this compound has been studied for its potential use as an antioxidant and for its ability to inhibit the growth of some bacteria.
Mécanisme D'action
The mechanism of action of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide is not fully understood. However, it is believed that it acts as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells. In addition, this compound has been shown to inhibit the growth of some bacteria, which may be due to its ability to interfere with the bacterial cell wall.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can act as an antioxidant, scavenging free radicals and reducing oxidative damage to cells. In addition, it has been shown to inhibit the growth of some bacteria, suggesting that it may have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide in laboratory experiments include its low cost, water solubility, and its ability to be used as a reagent in organic reactions. However, there are some limitations to its use, including its potential to cause irritation to the skin and eyes, as well as its potential to be toxic at high concentrations.
Orientations Futures
Future studies of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide could focus on further exploring its potential as an antioxidant and antimicrobial agent. In addition, further research could be done on its potential use as a reagent in organic reactions and its ability to be used as a solvent for organic reactions. Furthermore, research could be done to explore its potential as a drug delivery system, such as for targeted drug delivery to specific cells and tissues. Finally, research could be done to explore the potential of this compound as a polymerization reagent, which could be used to create novel polymers with specific properties.
Méthodes De Synthèse
The synthesis of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide can be accomplished by a three-step reaction sequence. The first step involves the reaction of 3,4-dimethoxybenzenesulfonamide with dimethylacetamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired compound, this compound. The second step involves the hydrolysis of the intermediate product, which yields the desired product, this compound. The third step involves the purification of the product by recrystallization.
Propriétés
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-20(2)18(21)11-13-5-7-14(8-6-13)19-26(22,23)15-9-10-16(24-3)17(12-15)25-4/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQSROVVSGWPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide](/img/structure/B6542734.png)
![2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542738.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6542753.png)
![5-chloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542761.png)
![5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542770.png)
![4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542783.png)
![N-[3-methyl-4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B6542789.png)
![4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542792.png)
![5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542799.png)

![2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542826.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)
